molecular formula C6H15O15P3 B131269 d-Myo-inositol-1,4,5-triphosphate CAS No. 142656-03-9

d-Myo-inositol-1,4,5-triphosphate

Cat. No. B131269
M. Wt: 420.1 g/mol
InChI Key: MMWCIQZXVOZEGG-XJTPDSDZSA-N
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Description

D-myo-Inositol-1,4,5-triphosphate (Ins (1,4,5)P3) is a second messenger produced in cells by phospholipase C (PLC) mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It binds to one of several Ins (1,4,5)P3 receptors, each containing a calcium channel domain .


Synthesis Analysis

InsP3 3-kinase, a highly specific enzyme binding InsP3 in just one mode, phosphorylates InsP3 specifically at its secondary 3-hydroxyl group to generate a tetrakisphosphate . D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) analogues derived at 3-OH with a bulky substituent were chemically synthesized and structural features of vicinity surrounding the 3-OH of Ins(1,4,5)P3, recognized by metabolic enzymes and by the receptor were explored . The total synthesis of D- and L-myo-inositol 1,4,5-triphosphate was also reported .


Molecular Structure Analysis

The molecular formula of d-Myo-inositol-1,4,5-triphosphate is C6H15O15P3 . The IUPAC name is [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate .


Chemical Reactions Analysis

D-myo-Inositol-1,4,5-triphosphate is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate .


Physical And Chemical Properties Analysis

The molecular weight of d-Myo-inositol-1,4,5-triphosphate is 420.10 g/mol .

Scientific Research Applications

Role in Polycystic Ovary Syndrome (PCOS)

D-Myo-Inositol-1,4,5-Triphosphate plays a significant role in managing Polycystic Ovary Syndrome (PCOS), a common cause of infertility. It has been found to improve insulin sensitivity in PCOS patients. This compound, being a precursor of inositol triphosphate, regulates hormones like TSH, FSH, and insulin, which are crucial in treating PCOS (Bizzarri & Carlomagno, 2014), (Genazzani, 2016).

Inositol Phosphates Synthesis

The synthesis of D-Myo-Inositol-1,4,5-Triphosphate and its derivatives is crucial for biological studies. Steric bulk from a 4-O protecting group in inositol orthobenzoates guides the reduction to generate the natural precursor of Inositol 1,4,5-Triphosphate, essential for various biological processes (Swarbrick et al., 2009).

Impact on Cardiac Hypertrophy

Research has shown that D-Myo-Inositol-1,4,5-Triphosphate can influence cardiac hypertrophy. It has been observed to augment cardiac hypertrophy by affecting DNA and protein synthesis, and the expression of genes like c-myc, c-fos, and GATA4, a cardiac-restricted zinc finger transcription factor (Zhu et al., 2005).

Role in Thyroid Physiology

D-Myo-Inositol-1,4,5-Triphosphate is critical in thyroid function and the management of subclinical hypothyroidism. It is a precursor of phosphoinositides in the phosphatidylinositol signal transduction pathway, playing a vital role in the synthesis of thyroid hormones (Benvenga et al., 2021).

Inositol Signaling in Plants

This compound also has significant implications in plant biology. Myo-inositol, as a precursor to inositol triphosphates like D-Myo-Inositol-1,4,5-Triphosphate, is involved in various aspects of plant growth and development (Loewus & Murthy, 2000).

properties

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893598
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

d-Myo-inositol-1,4,5-triphosphate

CAS RN

85166-31-0
Record name Ins(1,4,5)P3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85166-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1D-myo-inositol 1,4,5-trisphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOSITOL 1,4,5-TRISPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU34XVK5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
665
Citations
CB Reese, JG Ward - Tetrahedron letters, 1987 - Elsevier
The conversion of myo-inositol into the ammonium salts both of racemic and enantiomerically pure D -myo-inositol 1,4,5-trisphosphate ( 6 ) is described. The nmr spectroscopic …
Number of citations: 72 www.sciencedirect.com
YC Liu, CS Chen - Tetrahedron letters, 1989 - Elsevier
Tetrahedron Letters,Vol.30,No.l3,pp 1617-1620,1989 0040-4039/89 $3.00 + .OO Printed in Great Britain Pergamon Press plc Yeuk-Chu Page 1 Tetrahedron Letters,Vol.30,No.l3,pp …
Number of citations: 71 www.sciencedirect.com
A Caligiuri, G LeSage, L Baiocchi, N Kanno… - Hepatology, 2000 - journals.lww.com
We studied the role of gastrin in regulating cholangiocyte proliferation induced by bile duct ligation (BDL). In purified cholangiocytes, we evaluated (1) for the presence of cholecystokinin…
Number of citations: 119 journals.lww.com
P Santoro, V Agosti, D Viggiano, A Palumbo… - Pediatric …, 1995 - nature.com
D-myo-Inositol 1, 4, 5-triphosphate (IP 3) is a key second messenger in many cells, including macrophages, T and B cells, and neutrophils, in which it regulates free intracellular calcium …
Number of citations: 3 www.nature.com
K Mernissi-Arifi, H Bieth, G Schlewer… - Journal of Inorganic …, 1995 - Elsevier
Aluminum complexes of D-myo-inositol 1,2,6-triphosphate (Ins(1,2,6)P 3 ) and DL-myo-inositol 1,4,5-triphosphate (Ins(1,4,5)P 3 ) have been studied by potentiometry at 25C in a 0.1 M …
Number of citations: 11 www.sciencedirect.com
AM Riley, V Correa, MF Mahon… - Journal of medicinal …, 2001 - ACS Publications
The high affinity of adenophostin A for 1d-myo-inositol 1,4,5-trisphosphate [Ins(1,4,5)P 3 ] receptors may be related to an alteration in the position of its 2‘-phosphate group relative to the …
Number of citations: 25 pubs.acs.org
D Bello - 2007 - research-repository.st-andrews.ac …
The cytosolic second messenger D-myo-inositol 1,4,5-trisphosphate (InsP₃), has the ability to mobilise Ca²⁺ from intracellular stores. Ca²⁺ controls a wide range of cellular processes, …
DA Sawyer - 1993 - search.proquest.com
Ins (l, 4, 5) P3 possesses 3 equatorial phosphates, 2 equatorial hydroxyl groups and a unique axial hydroxyl. Some progress has been made in understanding the role of these 3 …
Number of citations: 2 search.proquest.com
RD Marwood - 1999 - search.proquest.com
The synthesis of adenophostin A, a recently discovered exceptionally potent agonist at the 1D-myo-inositol 1, 4, 5-trisphosphate [Ins (1, 4, 5) P 3] receptor, and a series of adenophostin …
Number of citations: 2 search.proquest.com
SP Hogan, PS Foster, PM Hansbro, S Ozaki… - Cellular signalling, 1994 - Elsevier
A myoplasmic 3-kinase was detected in porcine skeletal muscle that phosphorylated [ 3 H]Ins(1,4,5)P 3 [d-myo-inositol(1,4,5)triphosphate] to [ 3 H]Ins(1,3,4,5)P 4 [D-myo-inositol(1,3,4,5)…
Number of citations: 7 www.sciencedirect.com

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